3-(3,4-Dimethoxyphenyl)-2-oxo-2h-chromen-7-yl acetate
Overview
Description
3-(3,4-Dimethoxyphenyl)-2-oxo-2h-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 3,4-dimethoxyphenyl group and an acetate group
Mechanism of Action
Target of Action
This compound is structurally similar to other dimethoxyphenyl compounds, which have been found to interact with various biological targets
Biochemical Pathways
Given the structural similarity to other dimethoxyphenyl compounds, it is possible that this compound may affect similar pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2-oxo-2h-chromen-7-yl acetate typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromen-2-one precursor under acidic conditions. The resulting intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-oxo-2h-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as amines or thiols replace the acetate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, quinones
Reduction: Alcohols, alkanes
Substitution: Amides, thioesters
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features but different biological activities.
3,4-Dimethoxyphenylacetic acid: A related compound used in the synthesis of various pharmaceuticals and chemicals.
Uniqueness
3-(3,4-Dimethoxyphenyl)-2-oxo-2h-chromen-7-yl acetate is unique due to its chromen-2-one core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11(20)24-14-6-4-13-8-15(19(21)25-17(13)10-14)12-5-7-16(22-2)18(9-12)23-3/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUKIEHKMGJUKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280476 | |
Record name | 3-(3,4-dimethoxyphenyl)-2-oxo-2h-chromen-7-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50280476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6296-57-7 | |
Record name | NSC17062 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17062 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(3,4-dimethoxyphenyl)-2-oxo-2h-chromen-7-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50280476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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